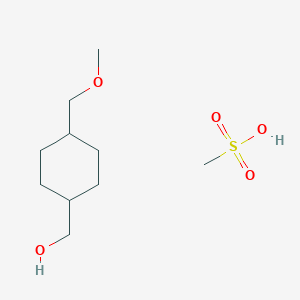
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a prenylated side chain, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves several steps, including the formation of the chromenone core and subsequent functionalization. Common synthetic routes may include:
Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxylation: The addition of hydroxyl groups may be carried out using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl group or other reducible sites within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the prenyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, while the prenylated side chain may enhance its lipophilicity and membrane permeability. These properties contribute to its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
Hesperetin: 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one
Uniqueness
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of hydroxyl groups and a prenylated side chain, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C20H24O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,10,14,16-19,21-23H,8-9H2,1-2H3 |
InChI Key |
VKOBPNYEJNJXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



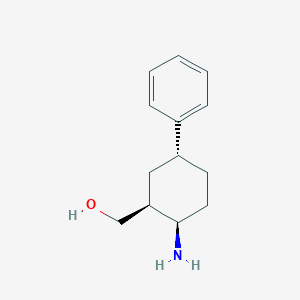
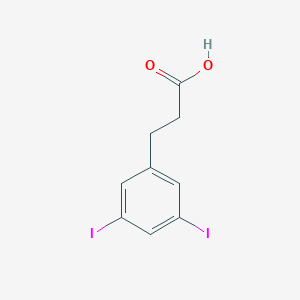

![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)
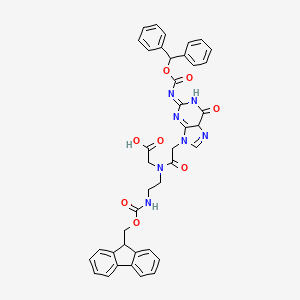
![6H-Pyrrolo[3,4-c]pyridazine-6-carboxylic acid, 2,3,5,7-tetrahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12332538.png)

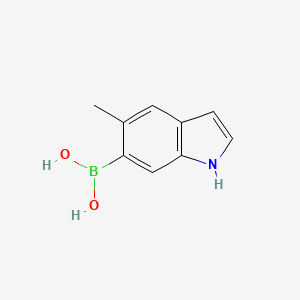
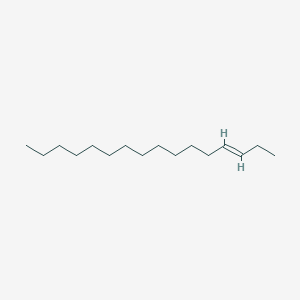
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 5-chloro-3,7-dihydro-](/img/structure/B12332560.png)
![ethyl 5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12332568.png)

